molecular formula C16H16N8O4 B393340 2-(5-AMINO-1H-1,2,3,4-TETRAZOL-1-YL)-N'-[(E)-[5-(2,3-DIMETHYL-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE]ACETOHYDRAZIDE

2-(5-AMINO-1H-1,2,3,4-TETRAZOL-1-YL)-N'-[(E)-[5-(2,3-DIMETHYL-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE]ACETOHYDRAZIDE

Cat. No.: B393340
M. Wt: 384.35g/mol
InChI Key: JCUXXAHVFVARJR-CNHKJKLMSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-amino-1H-tetraazol-1-yl)-N’-[(5-{4-nitro-2,3-dimethylphenyl}-2-furyl)methylene]acetohydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a tetraazole ring, a nitro group, and a furyl moiety, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-amino-1H-tetraazol-1-yl)-N’-[(5-{4-nitro-2,3-dimethylphenyl}-2-furyl)methylene]acetohydrazide typically involves multiple steps. One common approach is the nucleophilic addition/cyclization of carbodiimides with diazo compounds . This method is advantageous due to its mild reaction conditions and high yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The process often includes the use of inert gases like nitrogen or argon to prevent unwanted side reactions .

Chemical Reactions Analysis

Types of Reactions

2-(5-amino-1H-tetraazol-1-yl)-N’-[(5-{4-nitro-2,3-dimethylphenyl}-2-furyl)methylene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The tetraazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the tetraazole ring .

Scientific Research Applications

2-(5-amino-1H-tetraazol-1-yl)-N’-[(5-{4-nitro-2,3-dimethylphenyl}-2-furyl)methylene]acetohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5-amino-1H-tetraazol-1-yl)-N’-[(5-{4-nitro-2,3-dimethylphenyl}-2-furyl)methylene]acetohydrazide involves its interaction with molecular targets such as enzymes and proteins. The compound’s unique structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(5-amino-1H-tetraazol-1-yl)-N’-[(5-{4-nitro-2,3-dimethylphenyl}-2-furyl)methylene]acetohydrazide apart is its combination of a tetraazole ring with a nitro group and a furyl moiety. This unique structure provides it with distinct chemical and physical properties, making it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C16H16N8O4

Molecular Weight

384.35g/mol

IUPAC Name

2-(5-aminotetrazol-1-yl)-N-[(E)-[5-(2,3-dimethyl-4-nitrophenyl)furan-2-yl]methylideneamino]acetamide

InChI

InChI=1S/C16H16N8O4/c1-9-10(2)13(24(26)27)5-4-12(9)14-6-3-11(28-14)7-18-19-15(25)8-23-16(17)20-21-22-23/h3-7H,8H2,1-2H3,(H,19,25)(H2,17,20,22)/b18-7+

InChI Key

JCUXXAHVFVARJR-CNHKJKLMSA-N

SMILES

CC1=C(C=CC(=C1C)[N+](=O)[O-])C2=CC=C(O2)C=NNC(=O)CN3C(=NN=N3)N

Isomeric SMILES

CC1=C(C=CC(=C1C)[N+](=O)[O-])C2=CC=C(O2)/C=N/NC(=O)CN3C(=NN=N3)N

Canonical SMILES

CC1=C(C=CC(=C1C)[N+](=O)[O-])C2=CC=C(O2)C=NNC(=O)CN3C(=NN=N3)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.